molecular formula C5H2BrCl2N B2712870 2-Bromo-3,4-dichloropyridine CAS No. 1807009-26-2

2-Bromo-3,4-dichloropyridine

Cat. No.: B2712870
CAS No.: 1807009-26-2
M. Wt: 226.88
InChI Key: FYLWOYZFLSMHMR-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrCl2N It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dichloropyridine typically involves halogenation reactions. One common method starts with 3,4-dichloropyridine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dichloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids or esters.

    Reduction: The compound can be reduced to form 3,4-dichloropyridine or other derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds or other complex aromatic structures.

    Reduction: 3,4-dichloropyridine or partially reduced derivatives.

Scientific Research Applications

2-Bromo-3,4-dichloropyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its reactivity and functional group compatibility.

Comparison with Similar Compounds

  • 2-Bromo-4-chloropyridine
  • 3-Bromo-2,4-dichloropyridine
  • 2,6-Dichloropyridine

Comparison: 2-Bromo-3,4-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and selectivity in chemical reactions Compared to 2-Bromo-4-chloropyridine, it offers different steric and electronic properties, making it suitable for distinct synthetic applications

Properties

IUPAC Name

2-bromo-3,4-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWOYZFLSMHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide (7.0 mL, 2.0 M heptane/THF, 14.0 mmol) was added to a solution of 3,4-dichloropyridine (1.88 g, 12.7 mmol) and anhydrous THF (30 mL) at −78° C. under N2. After 1 h, bromine (0.71 mL, 14.0 mmol) was added. After an additional 30 min, the reaction was allowed to warm to rt and maintained for 30 min. The mixture was poured into water, extracted with EtOAc, dried, filtered, concentrated, and purified by silica gel chromatography (0→30% EtOAc/hexanes) to give 2-bromo-3,4-dichloropyridine after recrystallization from methanol. MS (ESI): 225.9.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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